molecular formula C13H14N2O4S B12604582 [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-73-8

[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B12604582
CAS No.: 918341-73-8
M. Wt: 294.33 g/mol
InChI Key: PUGGVJOVZFDXII-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: is a heterocyclic organic compound that features a thiazole ring substituted with a dimethoxyaniline group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

CAS No.

918341-73-8

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H14N2O4S/c1-18-10-4-3-8(5-11(10)19-2)14-13-15-9(7-20-13)6-12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

PUGGVJOVZFDXII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the dimethoxyaniline and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethoxyaniline with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties : One of the promising applications of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid is its potential as an antiviral agent. Research indicates that compounds with thiazole rings exhibit activity against various RNA viruses. The structural characteristics of this compound suggest it may inhibit viral replication through interference with viral enzymes or host cell pathways .

Anticancer Activity : Studies have shown that thiazole derivatives can possess significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Pharmacology

Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes that are crucial for disease progression. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling. Such inhibition could lead to reduced tumor growth and improved patient outcomes in targeted therapies .

Bioavailability and Metabolism : Understanding the pharmacokinetics of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid is essential for its application in clinical settings. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profile are crucial for determining optimal dosing regimens and potential drug interactions .

Biochemical Studies

Mechanistic Studies : The compound serves as a valuable tool in biochemical research aimed at elucidating the mechanisms of action of thiazole derivatives. By studying its interactions with biological macromolecules, researchers can gain insights into how structural modifications can enhance efficacy and reduce toxicity .

Structure-Activity Relationship (SAR) : Research on the structure-activity relationship of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid has been pivotal in medicinal chemistry. By modifying functional groups on the thiazole ring and observing changes in biological activity, scientists can design more potent analogs for therapeutic use .

Case Studies

Study FocusFindingsReference
Antiviral ActivityDemonstrated inhibition of RNA virus replication in vitro.
Anticancer MechanismInduced apoptosis in various cancer cell lines through modulation of cell signaling pathways.
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases linked to tumorigenesis.
PharmacokineticsDetailed studies on ADME profiles revealed favorable bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dimethoxyaniline group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid: can be compared with other thiazole derivatives, such as:

The uniqueness of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Biological Activity

[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a dimethoxyphenyl group through an aniline moiety. The general structure can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

Synthesis Methods

The synthesis typically involves the reaction of 3,4-dimethoxyaniline with thioamide derivatives under controlled conditions. Common reagents include sulfur and phosphorus pentachloride. The synthesis pathway can be summarized as:

  • Formation of Thiazole Ring : Reaction of 3,4-dimethoxyaniline with thioamide.
  • Acetic Acid Functionalization : Addition of acetic acid to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid. It has been evaluated for its activity against various bacterial strains and fungi.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant625–1250 µg/mL
Escherichia coliWeakNot significant
Candida albicansModerateVaries by derivative

These results indicate that while the compound exhibits promising activity against certain Gram-positive bacteria and fungi, its efficacy against Gram-negative bacteria is limited.

The proposed mechanism involves the inhibition of specific enzymes or modulation of receptor functions. The compound may interact with molecular targets critical for bacterial survival or fungal growth. For instance:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cell wall synthesis.
  • Receptor Modulation : Acting as an antagonist or agonist at specific receptors involved in signaling pathways.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated various derivatives of thiazole-acetic acids for their antibacterial properties. The results indicated that compounds similar to [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid showed significant activity against Staphylococcus aureus, with MIC values ranging from 625 to 1250 µg/mL .
  • Antifungal Activity Assessment : In vitro tests demonstrated that derivatives exhibited antifungal activity against Candida albicans, with varying degrees of effectiveness based on structural modifications .

Comparative Analysis with Similar Compounds

To understand the unique properties of [2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2,5-Dimethoxyphenylacetic acidLacks thiazole ringLimited antibacterial activity
Thiazole-4-acetic acidLacks dimethoxyphenyl groupModerate antibacterial activity
2,5-DimethoxyphenethylamineEthylamine group instead of thiazoleLower antimicrobial properties

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